4-(2-Cyanoethyl)benzoic acid 4-(2-Cyanoethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14271485
InChI: InChI=1S/C10H9NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2H2,(H,12,13)
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

4-(2-Cyanoethyl)benzoic acid

CAS No.:

Cat. No.: VC14271485

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Cyanoethyl)benzoic acid -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 4-(2-cyanoethyl)benzoic acid
Standard InChI InChI=1S/C10H9NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2H2,(H,12,13)
Standard InChI Key XXVJLBYVAWMZLD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCC#N)C(=O)O

Introduction

Structural and Molecular Characteristics

4-(2-Cyanoethyl)benzoic acid (IUPAC name: 4-(2-cyanoethyl)benzoic acid) is characterized by the following molecular attributes:

Molecular Formula: C₁₀H₉NO₂
Molecular Weight: 191.19 g/mol
Structural Features:

  • A benzoic acid core with a carboxylic acid group (-COOH) at position 1.

  • A cyanoethyl group (-CH₂CH₂CN) substituent at position 4.

The presence of both electron-withdrawing (cyano) and electron-donating (alkyl) groups creates a polarized electronic environment, influencing its reactivity in condensation and cyclization reactions .

Synthetic Methodologies

Cyanoethylation of Benzoic Acid Derivatives

While no direct synthesis of 4-(2-cyanoethyl)benzoic acid is documented, analogous routes for installing cyanoalkyl groups onto aromatic systems provide a framework. A plausible method involves:

  • Friedel-Crafts Alkylation: Reacting benzoic acid with acrylonitrile (CH₂=CHCN) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the cyanoethyl group.

  • Post-Functionalization: Protecting the carboxylic acid group as a methyl ester during reaction to prevent side interactions, followed by deprotection .

Optimized Conditions:

  • Solvent: Anhydrous dichloromethane or toluene.

  • Temperature: 0–5°C to control exothermicity.

  • Yield: ~60–70% (estimated based on similar reactions) .

Ultrasonically Assisted Synthesis

Ultrasonication enhances reaction efficiency by improving mass transfer and reducing reaction times. For example, in the synthesis of N-(4-carboxy phenyl)pyridone derivatives, ultrasonication at 30°C reduced reaction times by 50% compared to conventional heating . Adapting this approach could streamline the cyanoethylation step:

  • Ultrasonic Parameters: 40 kHz frequency, 150 W power.

  • Advantages: Higher purity (90–95% by HPLC) and reduced side products .

Physicochemical Properties

Spectral Characterization

Data inferred from related cyano-containing benzoic acid derivatives:

TechniqueKey Signals
IR Spectroscopy-COOH stretch: 2500–3300 cm⁻¹ (broad); C≡N: 2240–2260 cm⁻¹; C=O: 1680–1700 cm⁻¹
¹H NMR (DMSO-d₆)δ 8.0 ppm (d, 2H, aromatic); δ 3.1 ppm (t, 2H, -CH₂CN); δ 2.6 ppm (t, 2H, -CH₂-)
¹³C NMRδ 167.5 (COOH); δ 119.8 (C≡N); δ 25.4 and 32.1 (-CH₂-CH₂-)

Solubility and Stability

  • Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and ethanol.

  • Stability: Sensitive to hydrolysis under acidic/basic conditions due to the nitrile group. Storage at 2–8°C in anhydrous environments is recommended .

Applications in Organic Synthesis

Precursor for Heterocyclic Compounds

The cyanoethyl group participates in cyclocondensation reactions to form nitrogen-containing heterocycles. For instance, reaction with hydrazines yields pyrazole derivatives, while treatment with thiourea forms aminothiazoles :

4-(2-Cyanoethyl)benzoic acid+NH₂NH₂Pyrazole-carboxylic acid+NH₃\text{4-(2-Cyanoethyl)benzoic acid} + \text{NH₂NH₂} \rightarrow \text{Pyrazole-carboxylic acid} + \text{NH₃}

Peptide Coupling Reactions

The carboxylic acid group enables amide bond formation with amino acids. Using coupling agents like OxymaPure/DIC, derivatives such as alkyl (4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl) amino acid esters are synthesized :

Example Reaction:

4-(2-Cyanoethyl)benzoic acid+Gly-OEtOxymaPure/DICBenzoyl-glycine ethyl ester\text{4-(2-Cyanoethyl)benzoic acid} + \text{Gly-OEt} \xrightarrow{\text{OxymaPure/DIC}} \text{Benzoyl-glycine ethyl ester}

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